6-alpha-Fluorhydrocortisone

説明

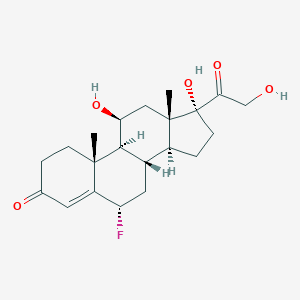

6-alpha-Fluorhydrocortisone is a synthetic corticosteroid with the molecular formula C21H29FO5 and a molar mass of 380.45 g/mol . It is a fluorinated derivative of hydrocortisone, designed to enhance the anti-inflammatory and mineralocorticoid properties of the parent compound. This compound is primarily used in medical applications for its potent anti-inflammatory and immunosuppressive effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-alpha-Fluorhydrocortisone involves the fluorination of a corticosteroid precursor. One common method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective introduction of the fluorine atom at the 6-alpha position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

化学反応の分析

Types of Reactions: 6-alpha-Fluorhydrocortisone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Halogenation and other substitution reactions can introduce different functional groups, enhancing or modifying its activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

6-alpha-Fluorhydrocortisone has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of fluorinated steroids and their chemical properties.

Biology: The compound is employed in research on steroid hormone receptors and their interactions.

作用機序

6-alpha-Fluorhydrocortisone exerts its effects primarily through its interaction with glucocorticoid and mineralocorticoid receptors . Upon binding to these receptors, it modulates the transcription of target genes involved in inflammatory and immune responses. The fluorine atom at the 6-alpha position enhances its binding affinity and potency compared to non-fluorinated corticosteroids . This results in increased reabsorption of sodium and excretion of potassium in the kidneys, contributing to its mineralocorticoid activity .

類似化合物との比較

Fludrocortisone: Another fluorinated corticosteroid with similar mineralocorticoid activity.

Triamcinolone: A synthetic corticosteroid with potent anti-inflammatory properties but lacking the fluorine atom at the 6-alpha position.

Dexamethasone: A highly potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: 6-alpha-Fluorhydrocortisone is unique due to the presence of the fluorine atom at the 6-alpha position, which significantly enhances its binding affinity and potency. This modification provides a distinct advantage in terms of its pharmacological profile, making it more effective in certain therapeutic applications compared to its non-fluorinated counterparts .

生物活性

6-alpha-Fluorhydrocortisone is a synthetic corticosteroid derived from hydrocortisone, notable for its enhanced biological activities and therapeutic applications. This article delves into its biological activity, pharmacological effects, and clinical implications, supported by data tables and research findings.

This compound is characterized by the addition of a fluorine atom at the 6-alpha position of the hydrocortisone molecule. This modification significantly alters its pharmacokinetic properties and biological activity. The fluorination impacts the compound's interaction with glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), enhancing its glucocorticoid activity while reducing its mineralocorticoid effects compared to hydrocortisone.

Key Structural Features:

- Fluorination : Enhances metabolic stability and receptor affinity.

- Hydroxyl Groups : Influence solubility and absorption characteristics.

Pharmacological Properties

The biological activity of this compound includes:

- Anti-inflammatory Effects : Exhibits potent anti-inflammatory properties, making it effective in treating various inflammatory conditions. Studies indicate that it can be more effective than traditional hydrocortisone formulations in certain applications .

- Glucocorticoid Activity : The compound shows increased glucocorticoid activity, which is beneficial in conditions requiring immunosuppression or inflammation control. Research has demonstrated that this compound has a higher potency than hydrocortisone in inhibiting inflammatory responses .

- Mineralocorticoid Activity : Although it retains some mineralocorticoid activity, it is significantly less than that of other fluorinated derivatives such as fludrocortisone. This property makes it suitable for conditions where fluid retention is a concern .

Clinical Applications

This compound has been studied for various clinical applications:

- Dermatological Treatments : It has been used in topical formulations for conditions like eczema and psoriasis, demonstrating efficacy comparable to higher concentrations of traditional corticosteroids .

- Postural Hypotension : Clinical studies have shown that it can effectively manage postural hypotension in diabetic patients by increasing blood pressure without significant adverse effects on plasma osmolality .

- Adrenal Insufficiency : As a replacement therapy for adrenal insufficiency, it helps mimic physiological cortisol levels, thus alleviating symptoms associated with adrenal insufficiency .

Table 1: Comparative Biological Activities of Corticosteroids

| Compound | Glucocorticoid Activity | Mineralocorticoid Activity | Clinical Use |

|---|---|---|---|

| Hydrocortisone | Moderate | High | General anti-inflammatory treatment |

| Fludrocortisone | Low | Very High | Mineralocorticoid replacement therapy |

| This compound | High | Low | Dermatological conditions, hypotension |

Case Study 1: Efficacy in Dermatological Conditions

A study evaluated the efficacy of 0.1% and 0.25% topical formulations of this compound against standard hydrocortisone treatments. Results indicated that the fluorinated compound provided comparable relief with fewer side effects related to skin atrophy .

Case Study 2: Management of Postural Hypotension

In a double-blind crossover trial involving diabetic patients with autonomic neuropathy, administration of 0.1 mg of this compound twice daily resulted in significant improvements in systolic blood pressure and overall symptom relief from postural hypotension .

Research Findings

Recent research highlights the importance of fluorine substitution in enhancing the biological activity of corticosteroids. Studies have shown that fluorinated compounds exhibit improved receptor binding affinity and reduced metabolic degradation, leading to prolonged therapeutic effects .

特性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCUMCMVYZPAH-HVIRSNARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053-58-3 | |

| Record name | Fluorohydrocortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。